

The Discovery and Biosynthesis of Ascomycin from *Streptomyces hygroscopicus*: A Technical Guide

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Compound of Interest

Compound Name: *Ascomycin*

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Abstract

Ascomycin, a 23-membered macrocyclic polyketide produced by the bacterium *Streptomyces hygroscopicus*, is a molecule of significant pharmacological interest due to its potent immunosuppressive and antifungal activities. A close structural analog of tacrolimus (FK506), **ascomycin** serves as a crucial starting material for the synthesis of pimecrolimus, a drug used in the treatment of atopic dermatitis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of **ascomycin**. It details the experimental protocols for fermentation, extraction, and quantification, and presents a comprehensive analysis of the genetic and regulatory networks governing its biosynthesis. Quantitative data from various fermentation optimization studies are compiled and presented for comparative analysis. Furthermore, this guide includes detailed diagrams of the **ascomycin** biosynthetic pathway and its complex regulatory network, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction: Discovery and Significance

The journey of **ascomycin**'s discovery began in 1962 when Japanese scientists isolated a compound, initially named WS7238A, from the fermentation broth of *Streptomyces hygroscopicus* No. KK317.[1] Later, in the 1980s, researchers at Fujisawa and Abbott

independently isolated compounds designated FR-900520 and another from strain ATCC14891, respectively.[1] Subsequent analysis revealed that these were all identical to the originally discovered molecule, now known as **ascomycin** or FK520.[1]

Ascomycin is a potent immunosuppressant that functions by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2] This inhibition is mediated through the formation of a complex with the immunophilin FKBP12.[2] Beyond its immunosuppressive properties, **ascomycin** also exhibits significant antifungal activity.[2] Its structural similarity to tacrolimus has made it a valuable subject of research for the development of new therapeutic agents with potentially improved efficacy and reduced side effects.

Ascomycin Production: Fermentation and Optimization

The production of **ascomycin** is primarily achieved through submerged fermentation of *Streptomyces hygroscopicus* var. *ascomyceticus*. Over the years, significant efforts have been dedicated to enhancing the yield of **ascomycin** through strain improvement, media optimization, and process control.

Quantitative Data on Ascomycin Production

The following tables summarize quantitative data from various studies on the optimization of **ascomycin** fermentation.

Table 1: Effect of Carbon Source on **Ascomycin** Production

Carbon Source (60 g/L)	Ascomycin Yield (mg/L)	Biomass (Packed Mycelial Volume, %)	Reference
Soluble Starch	~662	~22.5	[3]
Dextrin	~495	~20.0	[3]
Glucose	~313	~19.0	[3]
Sucrose	~189	~18.6	[3]

Table 2: Effect of Nitrogen Source on **Ascomycin** Production

Nitrogen Source	Ascomycin Yield (mg/L)	Reference
Peanut Meal	1093.3	[4]
Original Medium	~495	[4]
Yeast Powder	<200	[4]
Gluten Meal	<200	[4]
Corn Steep Liquor	<200	[4]

Table 3: Effect of Fermentation Parameters on **Ascomycin** Production by *S. hygroscopicus* SFK-36

Parameter	Optimal Value	Ascomycin Yield (mg/L)
Soluble Starch	81.0 g/L	1466.3
Peanut Meal	57.4 g/L	1466.3
Soybean Oil	15.8 g/L	1466.3
In 5L Fermenter	1476.9	

Table 4: Enhanced **Ascomycin** Production through Genetic Engineering

Strain/Condition	Ascomycin Yield (mg/L)	Fold Increase	Reference
Control (FS35)	305.60 ± 16.90	-	[5]
Combined overexpression of aroA, fkbN, and luxR	1258.30 ± 33.49	4.12	[5]
Parent Strain FS35	287 ± 9	-	[6]
ΔglnB with co-overexpression of PCC β and ε subunits	550 ± 20	1.9	[6]
HP20 resin addition with precursor feeding	460	1.53 (vs initial 300 mg/L)	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of **ascomycin**.

Fermentation of *Streptomyces hygroscopicus*

- Seed Culture Preparation:
 - Inoculate a loopful of *S. hygroscopicus* spores from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., 15 g/L starch, 10 g/L glucose, 10 g/L soybean meal, 6 g/L yeast extract, 2 g/L NaCl, 1 g/L (NH₄)₂SO₄, 2 g/L CaCO₃, pH 7.2).[8]
 - Incubate the flask at 28°C on a rotary shaker at 220 rpm for 48-72 hours.[8]
- Production Culture:
 - Transfer the seed culture (typically 10% v/v) into a 250 mL flask containing 50 mL of production medium. A representative production medium could contain: 9 g/L glycerol, 5 g/L tryptone, 7 g/L yeast extract, 2 g/L corn steep liquor, 0.5 g/L MnSO₄, 1.5 g/L

(NH₄)₂SO₄, 0.5 g/L KH₂PO₄, 1 g/L MgSO₄·7H₂O, 12 g/L soybean oil, and 1 g/L CaCO₃, with the pH adjusted to 6.7.[8]

- Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.

Extraction of Ascomycin from Fermentation Broth

- Mycelial Separation:
 - Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.[9]
- Solvent Extraction:
 - The mycelial cake is subjected to extraction with an organic solvent. A common method involves soaking the mycelia in methanol or ethanol.[9] An alternative is ultrasonic-assisted extraction with solvents like ethyl acetate.[1]
 - For instance, soak the mycelium in methanol at a ratio of 1:2 to 1:5 (w/v) and agitate for several hours.[9] Repeat the extraction process 2-3 times.
- Concentration and Purification:
 - Combine the organic extracts and concentrate them under reduced pressure to remove the solvent.[9]
 - The resulting crude extract can be further purified using techniques such as liquid-liquid extraction (e.g., with butyl acetate) and crystallization.[9]

Quantification of Ascomycin by HPLC

- Sample Preparation:
 - Dissolve the crude extract or a known amount of dried mycelia in a suitable solvent, such as methanol or acetonitrile.
 - Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
- HPLC Conditions:

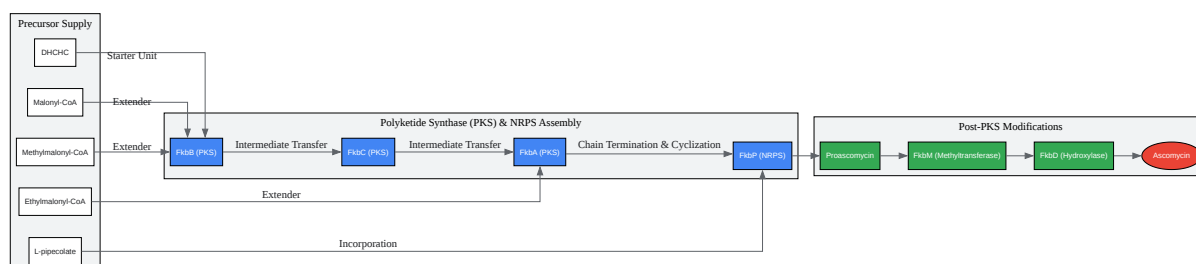
- Column: A reverse-phase C18 column is typically used (e.g., X-TERRA, C18, 4.6 x 150mm, 3.0µm).[10]
- Mobile Phase: A gradient of acetonitrile and water (often with additives like orthophosphoric acid) is commonly employed. For example, a gradient of Mobile Phase A (water with 0.1% orthophosphoric acid) and Mobile Phase B (acetonitrile:tert-butyl methyl ether, 81:19) can be used.[10]
- Flow Rate: A typical flow rate is 1.5 mL/min.[10]
- Detection: UV detection at a wavelength of 210 nm or 220 nm is suitable for **ascomycin**. [1][10]
- Column Temperature: Maintain the column at an elevated temperature, for instance, 60°C, to improve peak shape and resolution.[10]
- Quantification: Create a standard curve using a certified **ascomycin** reference standard to quantify the concentration in the samples.

Ascomycin Biosynthesis: A Genetic and Enzymatic Overview

Ascomycin is a type I polyketide, synthesized by a large, modular polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The biosynthetic gene cluster, designated as *fkf*, contains all the necessary genes for the assembly and modification of the **ascomycin** backbone.

The Ascomycin Biosynthetic Pathway

The biosynthesis of **ascomycin** is a complex process involving the coordinated action of multiple enzymes encoded by the *fkf* gene cluster. The pathway can be broadly divided into the formation of the polyketide chain, its cyclization, and subsequent post-PKS modifications.



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Caption: A simplified workflow of **ascomycin** biosynthesis.

The PKS modules are encoded by the genes *fkbA*, *fkbB*, and *fkbC*. These large, multi-domain proteins are responsible for the iterative condensation of extender units (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA) onto a starter unit derived from 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC). Each module of the PKS contains a set of enzymatic domains, including an acyltransferase (AT) domain that selects the appropriate extender unit, a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are present in some modules to modify the β -keto group. The *fkbP* gene encodes an NRPS that incorporates a molecule of L-pipecolate and is involved in the final cyclization of the macrolide ring. Following the release of the pro**ascomycin** macrocycle, it undergoes further modifications, including

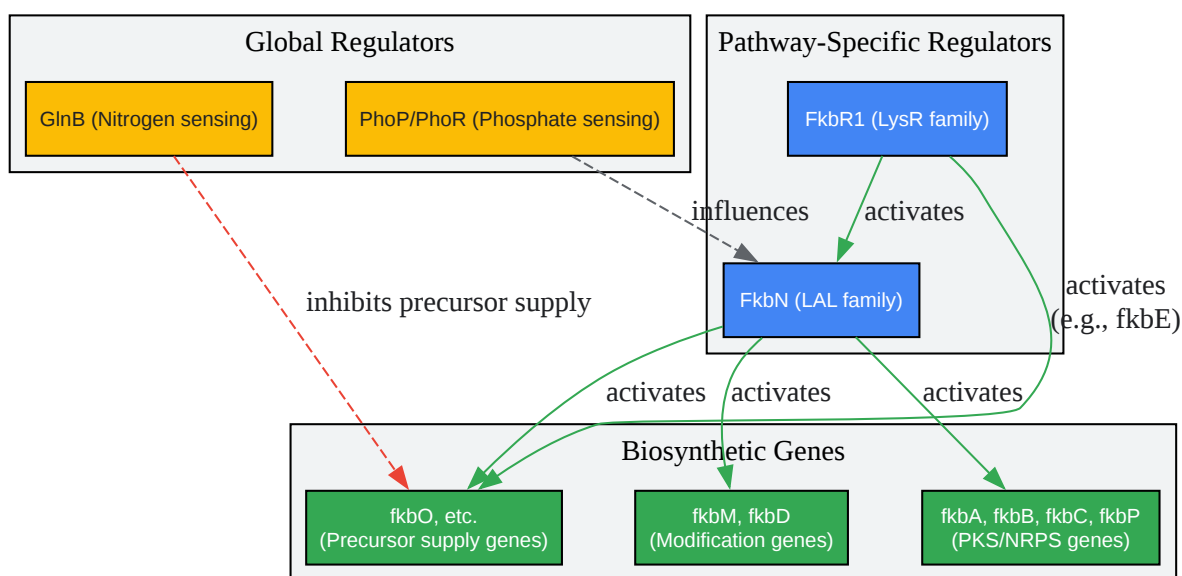
methylation by the fkbM-encoded methyltransferase and hydroxylation by the fkbD-encoded hydroxylase, to yield the final product, **ascomycin**.

Regulation of Ascomycin Biosynthesis

The production of **ascomycin** is tightly regulated at the transcriptional level, involving a complex interplay of pathway-specific and global regulatory proteins.

Regulatory Network of the fkb Gene Cluster

The expression of the fkb biosynthetic genes is controlled by several regulatory genes located within or near the cluster.



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